molecular formula C14H17N B3145822 4-Phenyl-1-(prop-2-yn-1-yl)piperidine CAS No. 58185-48-1

4-Phenyl-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B3145822
CAS No.: 58185-48-1
M. Wt: 199.29 g/mol
InChI Key: REDJVUDALWKHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1-(prop-2-yn-1-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the fourth carbon of the piperidine ring and a prop-2-yn-1-yl group attached to the nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications .

Preparation Methods

The synthesis of 4-Phenyl-1-(prop-2-yn-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 4-iodophenylpiperidine is reacted with propargyl alcohol in the presence of a palladium catalyst and a base .

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The choice of solvents, catalysts, and reaction conditions can be adjusted to ensure efficient production.

Chemical Reactions Analysis

4-Phenyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures

Major products formed from these reactions include substituted piperidines, ketones, carboxylic acids, and various heterocyclic compounds.

Scientific Research Applications

4-Phenyl-1-(prop-2-yn-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism of action can vary based on the specific biological target and the context of its use .

Comparison with Similar Compounds

4-Phenyl-1-(prop-2-yn-1-yl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the phenyl and prop-2-yn-1-yl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-phenyl-1-prop-2-ynylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDJVUDALWKHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565186
Record name 4-Phenyl-1-(prop-2-yn-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58185-48-1
Record name 4-Phenyl-1-(prop-2-yn-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-1-(prop-2-yn-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-Phenyl-1-(prop-2-yn-1-yl)piperidine
Reactant of Route 3
Reactant of Route 3
4-Phenyl-1-(prop-2-yn-1-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-Phenyl-1-(prop-2-yn-1-yl)piperidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Phenyl-1-(prop-2-yn-1-yl)piperidine
Reactant of Route 6
Reactant of Route 6
4-Phenyl-1-(prop-2-yn-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.